4,7-Dimethoxy-2,1,3-benzothiadiazole
Description
Structure
3D Structure
Properties
CAS No. |
75103-55-8 |
|---|---|
Molecular Formula |
C8H8N2O2S |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
4,7-dimethoxy-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C8H8N2O2S/c1-11-5-3-4-6(12-2)8-7(5)9-13-10-8/h3-4H,1-2H3 |
InChI Key |
IXMQUERKFCENNV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=NSN=C12)OC |
Canonical SMILES |
COC1=CC=C(C2=NSN=C12)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4,7 Dimethoxy 2,1,3 Benzothiadiazole Derivatives
Synthesis of Key Precursors and Intermediates for Dimethoxybenzothiadiazole Systems
The creation of complex molecular architectures based on the 4,7-dimethoxy-2,1,3-benzothiadiazole scaffold relies on the availability of versatile precursors. Halogenated derivatives and boronic acid esters of the parent 2,1,3-benzothiadiazole (B189464) system are the most important intermediates, serving as universal building blocks for a wide range of cross-coupling reactions.
4,7-Dibromo-2,1,3-benzothiadiazole (B82695) is a cornerstone intermediate for the synthesis of various functional organic materials. researchgate.net The bromination of the electron-deficient 2,1,3-benzothiadiazole (BT) core occurs selectively at the 4- and 7-positions. mdpi.com Several methods have been established for its synthesis, primarily through electrophilic aromatic bromination of the parent heterocycle.
The pioneering method involves treating 2,1,3-benzothiadiazole with a bromine solution in hydrobromic acid (HBr) at elevated temperatures (126-130°C). mdpi.com This process proceeds sequentially, first forming the 4-bromo-BT intermediate before the second bromine atom is introduced to yield the 4,7-dibromo product. mdpi.com
An alternative and widely adopted pathway utilizes N-bromosuccinimide (NBS) as the brominating agent. This reaction is typically performed in a strong acid medium, such as concentrated sulfuric acid, to activate the BT ring for electrophilic substitution. mdpi.comharvard.edu The use of NBS is often considered a milder and safer alternative to handling liquid bromine. mdpi.com A notable variation of this method involves a biphasic system of concentrated sulfuric acid and chloroform (B151607) at room temperature, which allows for the successful bromination of the benzene (B151609) ring using NBS. mdpi.com The reaction yields can be high, often around 69%, after purification. harvard.edu This dibrominated product is a key building block for creating conjugated polymers and other complex molecules through subsequent cross-coupling reactions. acs.org
| Starting Material | Reagents and Conditions | Product | Yield | Reference(s) |
| 2,1,3-Benzothiadiazole | N-Bromosuccinimide, conc. H₂SO₄, 60°C, 12h | 4,7-Dibromo-2,1,3-benzothiadiazole | 69% | harvard.edu |
| 2,1,3-Benzothiadiazole | Br₂, 47% HBr, 126-130°C | 4,7-Dibromo-2,1,3-benzothiadiazole | - | mdpi.com |
| 2,1,3-Benzothiadiazole | N-Bromosuccinimide, conc. H₂SO₄, Chloroform, RT | 4,7-Dibromo-2,1,3-benzothiadiazole | - | mdpi.com |
Boronic acid pinacol (B44631) esters are exceptionally useful intermediates in organic synthesis, primarily due to their stability and efficacy in Suzuki-Miyaura cross-coupling reactions. For the benzothiadiazole system, 2,1,3-benzothiadiazole-4,7-bis(boronic acid pinacol ester) is a key building block that allows for the introduction of two new substituents at the 4- and 7-positions. rsc.org
A powerful and modern method for creating these intermediates is the direct C-H borylation of the 2,1,3-benzothiadiazole core. researchgate.net Iridium-catalyzed C-H borylation using bis(pinacolato)diboron (B136004) (B₂pin₂) has been shown to be an effective strategy. This reaction can provide regioselective access to versatile borylated building blocks. For instance, using [Ir(OMe)COD]₂ as a precatalyst can yield a mixture of borylated products, with a strong preference for the 5-boryl derivative, but also providing access to 4,6-diboryl and 4,7-diboryl isomers in smaller amounts. researchgate.net
More traditional routes to arylboronic esters involve the conversion of arylamines or the reaction of organometallic reagents (like Grignard reagents) with borate (B1201080) esters. organic-chemistry.orgnrochemistry.com For instance, a metal-free conversion of arylamines to arylboronates can be achieved using B₂pin₂ and a radical initiator. organic-chemistry.org While not specifically detailed for 4,7-diamino-2,1,3-benzothiadiazole in the provided context, this represents a viable synthetic pathway.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation in modern organic synthesis. For benzothiadiazole derivatives, these reactions enable the extension of the π-conjugated system by attaching various aromatic, heteroaromatic, or acetylenic groups to the core, which is fundamental for tuning the electronic and optical properties of the resulting materials.
The Suzuki-Miyaura coupling is one of the most robust and widely used methods for constructing C-C bonds, particularly for creating biaryl and polyaryl systems. researchgate.net The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid or its pinacol ester, with an organic halide or triflate. researchgate.net
In the context of benzothiadiazole chemistry, 4,7-dibromo-2,1,3-benzothiadiazole serves as an excellent electrophilic partner for Suzuki-Miyaura reactions. acs.org It can be coupled with various aryl- or heteroarylboronic acids or esters to synthesize more complex donor-acceptor molecules. For example, the coupling of 4,7-dibromo-2,1,3-benzothiadiazole with 4,4,5,5-tetramethyl-2-[5-(trimethylsilyl)-2-thienyl]-1,3,2-dioxaborolane, using a Pd(PPh₃)₄ catalyst and an aqueous sodium carbonate base, yields 4,7-bis[5-(trimethylsilyl)-2-thienyl]-2,1,3-benzothiadiazole. nih.gov This reaction is crucial for synthesizing monomeric units used in low-bandgap conjugated polymers for photovoltaic applications. nih.gov
The mild reaction conditions of the Suzuki-Miyaura coupling are compatible with a wide array of functional groups, making it a highly versatile tool for the late-stage functionalization of complex molecules. researchgate.net
| Electrophile | Boron Reagent | Catalyst / Base | Product | Reference(s) |
| 4,7-Dibromo-2,1,3-benzothiadiazole | 4,4,5,5-tetramethyl-2-[5-(trimethylsilyl)-2-thienyl]-1,3,2-dioxaborolane | Pd(PPh₃)₄ / aq. Na₂CO₃ | 4,7-bis[5-(trimethylsilyl)-2-thienyl]-2,1,3-benzothiadiazole | nih.gov |
| 3-Bromochromones | Arylboronic acids/esters | Pd(0) or Pd(II) catalyst | Isoflavones | researchgate.net |
| 4,7-Dibromo-2,1,3-benzothiadiazole Derivatives | Various arylboronic acids | Pd catalyst | Asymmetrically substituted fluorophores | wiley-vch.de |
The Stille coupling reaction is another powerful palladium-catalyzed method for C-C bond formation, involving the reaction of an organostannane (organotin) reagent with an organic halide or triflate. nrochemistry.comnih.gov This reaction is particularly valuable for the synthesis of conjugated polymers because organotin reagents are tolerant of many functional groups and are generally unreactive towards moisture or oxygen. nih.gov
Stille coupling is frequently employed to copolymerize halogenated benzothiadiazole derivatives with stannylated aromatic or heteroaromatic compounds. For instance, 4,7-dibromo-2,1,3-benzothiadiazole can be reacted with various distannyl comonomers to produce donor-acceptor copolymers for solar cell applications. acs.org A specific example is the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with 2-tributylstannylthiophene using a PdCl₂(PPh₃)₂ catalyst in toluene, which produces 4,7-di(thiophen-2-yl)benzo[d] researchgate.netharvard.eduacs.orgthiadiazole. nih.gov
This methodology has been instrumental in the synthesis of a vast range of low-bandgap polymers where the electron-accepting benzothiadiazole unit is alternated with electron-donating units like thiophene (B33073), dithienosilole, or carbazole (B46965). researchgate.netmdpi.comorganic-chemistry.org The choice of catalyst, ligands, and solvent can significantly influence the reaction efficiency and the molecular weight of the resulting polymers.
| Electrophile | Organostannane | Catalyst / Conditions | Product Type | Reference(s) |
| 4,7-Dibromobenzo[d] researchgate.netharvard.eduacs.orgthiadiazole | 2-Tributylstannylthiophene | PdCl₂(PPh₃)₂, Toluene | Di-thienyl substituted benzothiadiazole | nih.gov |
| 4-Bromobenzo[1,2-d:4,5-d′]bis( researchgate.netharvard.eduacs.orgthiadiazole) | Thienyltributyl stannane | PdCl₂(PPh₃)₂, Toluene, reflux | Mono-thienyl substituted derivative | |
| Dithienosilole dibromide | Benzothiadiazole dicarboxylic imide distannane | Pd(OAc)₂ / P(o-tol)₃, Toluene, 110°C | Alternating copolymer | mdpi.com |
| Halogenated Benzothiadiazoles | Substituted Thiophene Stannanes | Pd catalyst | Benzothiadiazole-thiophene copolymers | acs.org |
The Sonogashira cross-coupling reaction is the premier method for forming C(sp²)-C(sp) bonds, enabling the synthesis of aryl and vinyl acetylenes. The reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst.
This reaction is used to introduce rigid acetylenic (ethyne) linkers into molecular structures containing the benzothiadiazole core. These linkers extend the π-conjugation in a linear fashion, which can be advantageous for applications in molecular electronics and optoelectronics. For example, 4,7-bis(2-thienylethynyl)-2,1,3-benzothiadiazole was successfully prepared via a Sonogashira coupling reaction, creating a donor-acceptor-donor "trimer" with ethyne (B1235809) linkages between the central benzothiadiazole acceptor and the terminal thiophene donors. nih.gov
Modern copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as alkyne homocoupling. These methods often employ specialized palladium precatalysts and bases, allowing the reaction to proceed under mild conditions with high functional group tolerance.
| Halide | Alkyne | Catalyst System | Product | Reference(s) |
| 4,7-Dihalo-2,1,3-benzothiadiazole | 2-Ethynylthiophene | Pd/Cu catalyst | 4,7-Bis(2-thienylethynyl)-2,1,3-benzothiadiazole | nih.gov |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diphenylacetylene | |
| 2-Bromoanilines | Various terminal alkynes | [DTBNpP]Pd(crotyl)Cl (P2) / TMP | Substituted 2-alkynyl anilines |
Buchwald-Hartwig and Ullmann Techniques for C-N Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly for creating advanced materials with tailored electronic properties. The Buchwald-Hartwig amination and the Ullmann condensation are two powerful cross-coupling reactions for forging these bonds with aryl halides.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that has become a preferred method for C-N bond formation due to its broad substrate scope and functional group tolerance. nih.gov This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. While direct examples of the Buchwald-Hartwig amination on halo-derivatives of this compound are not extensively documented in the reviewed literature, the reaction has been successfully applied to other benzothiadiazole derivatives. For instance, the Buchwald-Hartwig cross-coupling has been used in the synthesis of 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazoles, demonstrating the viability of this method on the benzothiadiazole scaffold. nih.gov The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.
The Ullmann condensation is a copper-catalyzed reaction that represents a more traditional approach to C-N bond formation. organic-chemistry.org It typically requires harsher reaction conditions, including high temperatures and polar solvents, compared to the Buchwald-Hartwig amination. The classical Ullmann reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of stoichiometric amounts of copper. Modern variations often employ catalytic amounts of copper with various ligands to improve efficiency and mildness. As with the Buchwald-Hartwig reaction, specific applications of the Ullmann condensation to this compound derivatives are not prominently featured in the available literature. However, the general applicability of the Ullmann reaction to aryl halides suggests its potential for the amination of halogenated this compound, provided the substrates can withstand the reaction conditions.
| Reaction | Catalyst System | Typical Base | Solvent | Temperature | Ref. |
| Buchwald-Hartwig Amination | Palladium precatalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos, SPhos) | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄) | Toluene, Dioxane | 80-120 °C | nih.gov |
| Ullmann Condensation | Copper (I) or (II) salt (e.g., CuI, CuO) + Ligand (optional) | K₂CO₃, Cs₂CO₃ | DMF, NMP, Pyridine | 150-220 °C | organic-chemistry.org |
Polycondensation and Polymerization Strategies
The incorporation of the this compound unit into polymeric structures is a key strategy for developing novel materials for organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Horner Polycondensation for Poly(heteroarylenevinylene)s
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds with high E-stereoselectivity. wikipedia.org In the context of polymer chemistry, the Horner polycondensation, a polycondensation variant of the HWE reaction, is utilized to synthesize poly(heteroarylenevinylene)s (PHVs). This typically involves the reaction of a bis(phosphonate) monomer with a dialdehyde (B1249045) monomer.
Synthesis of Oligomers and Conjugated Polymers
The synthesis of oligomers and conjugated polymers incorporating the 2,1,3-benzothiadiazole unit is a highly active area of research. These materials are typically synthesized via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and direct arylation polycondensation.
A highly relevant example is the synthesis of fluorescent conjugated polymers incorporating 5,6-dialkoxy-4,7-dibromo-2,1,3-benzothiadiazole as a monomer. mit.edu This monomer, an isomer of the 4,7-dimethoxy derivative, is efficiently cross-coupled with various diynes and bis(boronates) to afford high molecular weight luminescent polymers. This demonstrates the feasibility of using dialkoxy-substituted dibromobenzothiadiazoles as building blocks in polymerization reactions. It is reasonable to infer that 4,7-dibromo-5,6-dimethoxy-2,1,3-benzothiadiazole would exhibit similar reactivity in these polycondensation reactions.
Suzuki polycondensation involves the reaction of a dibromo monomer with a diboronic acid or ester monomer in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of a variety of conjugated polymers. researchgate.netresearchgate.netStille polycondensation , on the other hand, utilizes a distannyl monomer and a dihalo monomer, also catalyzed by palladium. wiley-vch.demdpi.comDirect arylation polycondensation (DAP) has emerged as a more atom-economical alternative, as it involves the direct coupling of a dihalo monomer with a C-H bond of another monomer, thus avoiding the need for pre-functionalized organometallic reagents. researchgate.net
| Polymerization Method | Monomer 1 | Monomer 2 | Catalyst System | Ref. |
| Suzuki Polycondensation | Dibromo-4,7-dimethoxy-2,1,3-benzothiadiazole | Aryl-diboronic acid/ester | Pd(PPh₃)₄ / Base | researchgate.netresearchgate.net |
| Stille Polycondensation | Dibromo-4,7-dimethoxy-2,1,3-benzothiadiazole | Aryl-distannane | Pd(PPh₃)₂Cl₂ | wiley-vch.demdpi.com |
| Direct Arylation Polycondensation | Dibromo-4,7-dimethoxy-2,1,3-benzothiadiazole | Thiophene or other electron-rich heteroarene | Pd(OAc)₂ / Ligand | researchgate.net |
Formation of Hyperbranched Conjugated Polymers
Hyperbranched polymers are three-dimensional macromolecules with a highly branched structure, which often exhibit unique properties such as high solubility and a large number of terminal functional groups. researchgate.netresearchgate.net The synthesis of hyperbranched conjugated polymers can be achieved through the polycondensation of AB₂-type monomers, where 'A' and 'B' are mutually reactive functional groups.
For the incorporation of the this compound unit into a hyperbranched architecture, a suitable AB₂ monomer would need to be designed. For example, a molecule containing one reactive site (e.g., a boronic ester) and two other reactive sites (e.g., bromine atoms) on a conjugated backbone that includes the this compound moiety could undergo self-polycondensation via a Suzuki-type reaction to form a hyperbranched polymer. While specific examples utilizing the this compound core are not detailed in the provided search results, the general principles of hyperbranched polymer synthesis are well-established and could be applied to this system. researchgate.netresearchgate.net
Other Chemical Transformations and Derivatizations
Beyond polymerization, the this compound scaffold can undergo various chemical transformations to introduce new functional groups and modulate its properties.
Radical Bromination and Oxidation Reactions for Functional Group Introduction
Radical bromination is a useful method for the introduction of bromine atoms, often at benzylic or allylic positions. However, for aromatic systems, electrophilic aromatic substitution is more common. N-Bromosuccinimide (NBS) is a versatile reagent that can act as a source of bromine for both radical and electrophilic bromination, depending on the reaction conditions. researchgate.netutm.my In the case of electron-rich aromatic systems like this compound, electrophilic bromination is expected to be the dominant pathway. The reaction of the parent 2,1,3-benzothiadiazole with NBS in the presence of a strong acid like concentrated sulfuric acid has been shown to produce 4,7-dibromo-2,1,3-benzothiadiazole. utm.my The methoxy (B1213986) groups in the 4,7-dimethoxy derivative are strongly activating and ortho-, para-directing, which would facilitate electrophilic substitution at the 5- and 6-positions. While radical conditions (e.g., with AIBN as an initiator) could be employed, the high reactivity of the aromatic ring towards electrophilic attack would likely make selective radical bromination challenging.
Oxidation reactions can be employed to introduce oxygen-containing functional groups. The methoxy groups of this compound are susceptible to oxidation under certain conditions. For instance, treatment with a strong oxidizing agent could potentially lead to the formation of the corresponding quinone, 2,1,3-benzothiadiazole-4,7-dione. The oxidation of dimethoxy-1,4-benzoquinones has been studied, and similar transformations could be envisioned for the benzothiadiazole analog. nih.gov Such a transformation would significantly alter the electronic properties of the molecule, converting the electron-donating methoxy groups into an electron-withdrawing quinone system. This could be a valuable strategy for tuning the acceptor strength of the benzothiadiazole unit.
| Transformation | Reagent(s) | Potential Product(s) | Ref. |
| Electrophilic Bromination | NBS / H₂SO₄ | 5,6-Dibromo-4,7-dimethoxy-2,1,3-benzothiadiazole | researchgate.netutm.my |
| Oxidation | Strong oxidizing agent (e.g., ceric ammonium (B1175870) nitrate) | 2,1,3-Benzothiadiazole-4,7-dione | nih.gov |
Cyclization Reactions and Heteroannulation
Cyclization and heteroannulation reactions involving derivatives of this compound are pivotal for constructing extended, rigid, and fused-ring systems with tailored electronic and photophysical properties. These strategies are often employed to synthesize complex molecules like macrocycles and polycyclic aromatic compounds for applications in materials science and host-guest chemistry.
A notable example involves the synthesis of chiral macrocycles where a 4,7-disubstituted-2,1,3-benzothiadiazole derivative serves as a key structural component. In one pathway, 4,7-dibromo-2,1,3-benzothiadiazole undergoes a Suzuki-Miyaura cross-coupling reaction with 2,4-dimethoxyphenylboronic acid to yield an intermediate. acs.org This product is then subjected to Miyaura borylation to install boronic ester groups. The subsequent Suzuki-Miyaura cross-coupling of this borylated benzothiadiazole with a chiral dibromobinaphthol derivative produces a monomer unit. The final macrocyclic structure is achieved through an intramolecular cyclization of this monomer, creating a large, rhombic inner cavity with potential for enantioselective recognition. acs.org The benzothiadiazole unit's nitrogen and sulfur atoms can act as recognition sites, enhancing guest binding. acs.org
Another strategy to create fused systems is through intramolecular C-H functionalization or cyclization of appropriately substituted BTD precursors. For instance, derivatives of 5-boryl BTD can be coupled with bromoarenes containing a nitro group. Subsequent reductive cyclization of the nitroarene, known as the Cadogan reaction, can lead to the formation of tetracyclic thiadiazolocarbazoles with exclusive regioselectivity. nih.gov This method provides access to fused heterocyclic systems that extend the π-conjugation of the BTD core. nih.gov
Table 1: Examples of Cyclization Reactions
| Starting Material Derivative | Reaction Type | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Borylated 4,7-disubstituted-2,1,3-benzothiadiazole | Intramolecular Suzuki-Miyaura Cyclization | Chiral dibromobinaphthol, Pd catalyst | Chiral Macrocycle | acs.org |
| 5-Boryl-BTD coupled with a nitro-bromoarene | Reductive Cyclization (Cadogan Reaction) | P(OEt)3 | Tetracyclic Thiadiazolocarbazole | nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, particularly those that are electron-deficient. nih.govlibretexts.org The 2,1,3-benzothiadiazole ring is an electron-withdrawing system, which facilitates SNAr reactions by stabilizing the negatively charged intermediate (Meisenheimer complex). libretexts.org This reactivity is often exploited using halo-substituted BTDs, such as 4,7-dibromo-2,1,3-benzothiadiazole, as precursors. The bromine atoms serve as excellent leaving groups, allowing for their displacement by a variety of nucleophiles.
While the 4,7-dimethoxy groups are electron-donating, which would typically deactivate the ring towards nucleophilic attack, SNAr reactions are commonly performed on the halogenated precursor before the introduction of the alkoxy groups. The strong electron-withdrawing nature of the fused thiadiazole ring system is sufficient to activate the C-Br bonds at the 4- and 7-positions for substitution. researchgate.net
The reaction of 4,7-dibromo-2,1,3-benzothiadiazole with nucleophiles like alkoxides (e.g., sodium methoxide) is a direct method to synthesize this compound. Similarly, other nucleophiles such as amines, thiols, and cyanides can be used to introduce a wide range of functional groups at these positions, leading to a diverse library of BTD derivatives. The conditions for these reactions, including solvent, temperature, and the nature of the base, can be tuned to control the extent of substitution, allowing for either mono- or di-substituted products.
Table 2: Representative SNAr Reactions on BTD Precursors
| Substrate | Nucleophile | Typical Product | Significance | Reference |
|---|---|---|---|---|
| 4,7-Dibromo-2,1,3-benzothiadiazole | Sodium Methoxide (B1231860) (NaOMe) | This compound | Direct synthesis of the target compound core. | researchgate.net |
| 4,7-Dibromo-2,1,3-benzothiadiazole | Amines (R-NH2) | 4,7-Diamino-2,1,3-benzothiadiazole derivatives | Provides precursors for polymers and dyes. | researchgate.net |
| 4,7-Dibromo-2,1,3-benzothiadiazole | Thiolates (R-SNa) | 4,7-Bis(alkylthio)-2,1,3-benzothiadiazole derivatives | Introduces sulfur-containing functionalities. | researchgate.net |
Introduction of Alkoxy and Alkyl Side Chains
The introduction of alkoxy and alkyl side chains onto the 2,1,3-benzothiadiazole framework is crucial for tuning the solubility, solid-state packing, and electronic properties of the resulting materials. researchgate.net Different synthetic strategies, including SNAr and transition metal-catalyzed cross-coupling reactions, are employed for this purpose.
As mentioned previously, the most direct method for introducing alkoxy groups is through the SNAr reaction on a halogenated BTD core. The synthesis of this compound from 4,7-dibromo-2,1,3-benzothiadiazole with sodium methoxide exemplifies this approach.
For the introduction of alkyl and more complex side chains, palladium-catalyzed cross-coupling reactions are extensively used. researchgate.net Reactions like the Suzuki-Miyaura (using boronic acids/esters), Stille (using organostannanes), and Sonogashira (using terminal alkynes) couplings are highly effective. nih.govmdpi.comwikipedia.org These methods allow for the formation of C-C bonds between the BTD core (typically at the 4- and 7-positions, starting from the dibromo derivative) and various alkyl or aryl groups. For example, coupling 4,7-dibromo-2,1,3-benzothiadiazole with thienylboronic acids or stannanes introduces thiophene side chains, which are common in organic semiconductor materials. nih.govmdpi.com The specific alkyl chains are often appended to these coupled aromatic rings to enhance solubility. researchgate.net
The choice of side chain can significantly impact material properties. For instance, varying the position and branching of alkyl groups on thiophene units attached to the BTD core can alter the highest occupied molecular orbital (HOMO) energy levels and the photovoltaic performance of small molecule solar cells. researchgate.net
Table 3: Methods for Side Chain Introduction
| Reaction Type | Substrate | Reagent Type | Side Chain Introduced | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 4,7-Dibromo-2,1,3-benzothiadiazole | Alkoxides (e.g., NaOMe) | Alkoxy (e.g., Methoxy) | researchgate.net |
| Suzuki-Miyaura Coupling | 4,7-Dibromo-2,1,3-benzothiadiazole | Organoboronic acids/esters | Alkyl, Aryl (e.g., Thienyl) | acs.orgnih.govmdpi.com |
| Stille Coupling | 4,7-Dibromo-2,1,3-benzothiadiazole | Organostannanes | Alkyl, Aryl (e.g., Thienyl) | nih.gov |
| Sonogashira Coupling | 4,7-Dibromo-2,1,3-benzothiadiazole | Terminal Alkynes | Alkynyl | researchgate.net |
Advanced Electronic and Optical Properties of Dimethoxybenzothiadiazole Architectures
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic behavior of molecules based on 4,7-dimethoxy-2,1,3-benzothiadiazole is fundamentally governed by the energy levels and spatial distribution of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Highest Occupied Molecular Orbital (HOMO) Energy Levels
The HOMO energy level is a critical parameter that influences the electron-donating capability (p-type character) of a material. In donor-acceptor (D-A) systems incorporating the benzothiadiazole (BTD) unit, the HOMO is typically localized on the electron-donating moieties. For derivatives of this compound, the methoxy (B1213986) groups (-OCH₃) act as electron-donating groups, raising the HOMO energy level compared to the unsubstituted BTD core.
The specific HOMO energy level can be further modulated by the choice of donor units attached to the BTD core. For instance, in copolymers where BTD derivatives are paired with different donor units, the HOMO levels can be precisely controlled. Research on various BTD-based copolymers has demonstrated HOMO energy levels ranging from -5.10 eV to -5.71 eV, depending on the specific molecular structure. For example, a copolymer incorporating a fluorene (B118485) donor and a fused pentacyclic BTD acceptor exhibited a HOMO level of -5.10 eV. nih.gov Conversely, a polymer containing a fluorinated and alkoxy-substituted BTD unit showed a deeper HOMO level at -5.71 eV. core.ac.uk Computational studies on small molecules with a D-A-D motif, where BTD is the acceptor, have shown that the HOMO is spread across the molecule, while the LUMO is localized on the BTD unit. nih.gov
HOMO Energy Levels of Selected Benzothiadiazole Derivatives
| Compound/Polymer | HOMO Energy Level (eV) | Method |
|---|---|---|
| PFDTPBT | -5.10 | Cyclic Voltammetry |
| PFICTh | -5.57 | Cyclic Voltammetry |
| PTBTT | -5.68 | Cyclic Voltammetry |
| PHTBTHT | -5.71 | Cyclic Voltammetry |
| PTTBTTT | -5.51 | Cyclic Voltammetry |
Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The LUMO is typically localized on the BTD moiety in D-A architectures. nih.gov This localization facilitates intramolecular charge transfer (ICT) upon photoexcitation. The energy of the LUMO can be significantly lowered by introducing stronger electron-withdrawing groups to the BTD core or by extending the π-conjugation. For example, electrophilic borylation of a BTD derivative has been shown to produce fused boracyclic materials with significantly reduced LUMO energy levels while the HOMO levels remain minimally changed. rsc.orgnih.gov This strategy allows for precise tuning of the electronic properties. In a series of novel BTD-containing homopolymers, LUMO levels were calculated to be in the range of -3.71 eV to -4.04 eV. core.ac.uk
LUMO Energy Levels of Selected Benzothiadiazole Derivatives
| Compound/Polymer | LUMO Energy Level (eV) | Method |
|---|---|---|
| PTBTT | -3.91 | Cyclic Voltammetry |
| PHTBTHT | -3.72 | Cyclic Voltammetry |
| PFBTF | -4.04 | Cyclic Voltammetry |
| PTTBTTT | -3.71 | Cyclic Voltammetry |
HOMO-LUMO Gap (Band Gap) Determination and Tuning
The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap or band gap (Eg), is a crucial parameter that determines the optical and electronic properties of the material. It dictates the wavelength of light absorbed and emitted and is a key factor in applications such as organic solar cells and OLEDs. For materials based on this compound, the band gap is influenced by the electronic push-pull interaction between the electron-donating methoxy groups and the electron-accepting BTD core.
The band gap can be effectively tuned by modifying the molecular structure. Extending the π-conjugation or strengthening the donor and/or acceptor units generally leads to a smaller band gap. For instance, the incorporation of BTD units into conjugated polymers is a common strategy for creating low-band-gap materials. mit.edu The optical band gaps of various BTD-based polymers have been reported in the range of 1.57 eV to 2.55 eV. nih.govcore.ac.uk For example, a polymer series with different π-bridges connecting the BTD units showed that the electronic band gaps could be tuned from 1.57 eV to 1.99 eV. core.ac.uk Computational studies have also shown that the HOMO-LUMO gap can be controlled by altering the substituents on the BTD core. mdpi.com
Band Gaps of Selected Benzothiadiazole Derivatives
| Compound/Polymer | Band Gap (eV) | Method |
|---|---|---|
| PFDTPBT | 2.15 | Optical Absorption |
| PFICTh | 2.55 | Optical Absorption |
| PTBTT | 1.77 | Electrochemical |
| PHTBTHT | 1.99 | Electrochemical |
| PFBTF | 1.57 | Electrochemical |
Electron-Deficient Character of the Benzothiadiazole Unit
The 2,1,3-benzothiadiazole (B189464) (BTD) moiety is well-established as an electron-deficient heterocycle. nih.gov This electron deficiency arises from the presence of the electron-withdrawing thiadiazole ring fused to the benzene (B151609) ring. This characteristic is central to the utility of BTD derivatives in constructing D-A type molecules and polymers. The electron-deficient BTD core acts as a strong electron acceptor, which, when coupled with an electron donor, promotes intramolecular charge transfer.
The incorporation of electron-donating methoxy groups at the 4 and 7 positions modulates this electron deficiency but does not eliminate it. The methoxy groups push electron density into the ring system, which can influence the redox potentials and photophysical properties. However, the fundamental acceptor nature of the BTD unit persists, making this compound a valuable building block for materials with tailored electronic properties. The electron-deficient nature of the BTD nucleus is particularly advantageous in the development of fluorophores, as it allows for a molecular design featuring electronic donor–acceptor groups attached to the BTD core, which tends to enhance molecular stability. mdpi.com
Photophysical Phenomena and Excited State Dynamics
The unique electronic structure of this compound derivatives gives rise to interesting photophysical properties, particularly their fluorescence and emission characteristics.
Fluorescence and Emission Characteristics
Derivatives of 2,1,3-benzothiadiazole are known to be fluorescent and are widely used in various applications, including OLEDs, fluorescent probes, and bioimaging. mdpi.com The fluorescence properties are strongly influenced by the intramolecular charge transfer (ICT) from the donor parts of the molecule to the electron-accepting BTD core upon photoexcitation. This ICT character often results in large Stokes shifts, meaning a significant separation between the absorption and emission maxima.
The emission color and quantum yield of BTD derivatives can be tuned by modifying the molecular structure. For instance, extending the π-conjugation or increasing the electron-donating strength of the substituents typically leads to a red-shift in the emission wavelength. Symmetrical functionalization of the BTD core with two aryl groups has been shown to produce compounds with strong yellow photoluminescent properties, with emission maxima between 500–610 nm and good quantum yields. mdpi.com In polymers, the emission properties can be controlled by the choice of comonomers. For example, luminescent poly(arylene ethynylene)s and polyfluorenes incorporating substituted BTD units exhibit red-shifted emission maxima compared to their parent polymers. mit.edu The fluorescence quantum yield, a measure of the efficiency of the emission process, can vary significantly depending on the molecular structure and the surrounding environment. For instance, the quantum yield of 4,7-dithien-2-yl-2,1,3-benzothiadiazole was found to be 90% in a solid matrix of polymethyl methacrylate. rsc.org
Fluorescence Properties of Selected Benzothiadiazole Derivatives
| Compound | Emission Maxima (nm) | Quantum Yield (Φ) | Solvent/State |
|---|---|---|---|
| Indazole-BTD Derivative 2 | 530 | 0.92 | Dichloromethane |
| Indazole-BTD Derivative 3 | 551 | 0.96 | Dichloromethane |
| Indazole-BTD Derivative 4 | 584 | 0.77 | Dichloromethane |
| 4,7-dithien-2-yl-2,1,3-benzothiadiazole | - | 0.90 | PMMA Matrix |
| Polymer P1 | 586 | 0.31 | Chloroform (B151607) |
Stokes Shift and Solvatochromism
The phenomenon of Stokes shift, the difference between the maximum absorption and emission wavelengths, is a prominent characteristic of this compound and its derivatives. These compounds are known to exhibit large Stokes shifts, a property that is highly dependent on the surrounding solvent environment. This sensitivity to solvent polarity is known as solvatochromism.
The underlying cause of the significant Stokes shift and solvatochromism in these molecules is a substantial change in the dipole moment between the ground and excited states. Upon photoexcitation, an intramolecular charge transfer (ICT) occurs, leading to a more polar excited state. In polar solvents, this excited state is stabilized by the reorientation of solvent molecules, which lowers its energy and results in a red-shifted (lower energy) fluorescence emission. Consequently, the Stokes shift increases with increasing solvent polarity.
This relationship can be described by the Lippert-Mataga equation, which correlates the Stokes shift with the orientation polarizability of the solvent. For instance, in a study of N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole, a derivative of the core compound, a linear correlation was observed between the Stokes shift and the solvent's orientation polarizability. mdpi.com The emission maximum shifted from 526 nm in hexane (B92381) to 604 nm in dichloromethane, corresponding to an increase in the Stokes shift from 4559 cm⁻¹ to 6613 cm⁻¹. mdpi.com This demonstrates a significant solvatochromic effect.
Research on various benzothiadiazole derivatives consistently shows this trend. For example, fluorinated benzothiadiazole compounds linked to tetraphenylethenes also display remarkable solvatochromic properties, with the Stokes shift increasing linearly with the solvent polarity parameter. nih.gov Similarly, studies on 4,7-diphenyl-2,1,3-benzothiadiazole (B12581777) revealed a solvatochromic effect where both the fluorescence quantum yield and the excited-state lifetime increased with growing solvent polarity. nih.gov
The table below illustrates the solvatochromic effect on a representative benzothiadiazole derivative, showing the change in emission wavelength and Stokes shift in different solvents.
Table 1: Solvatochromic Data for a Benzothiadiazole Derivative
| Solvent | Emission Maximum (λem) | Stokes Shift (cm⁻¹) |
|---|---|---|
| Hexane | 526 nm | 4559 |
| Dichloromethane | 604 nm | 6613 |
| Acetone | - | - |
| Acetonitrile | - | - |
Data derived from a study on N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole. mdpi.com
Photostability and Photodestruction Mechanisms
The photostability of luminophores is a critical parameter for their practical application in electronic and optical devices. While benzothiadiazole derivatives are known for their high fluorescence quantum yields, their long-term stability under continuous irradiation can be a concern. nih.gov
The photodestruction of conjugated polymers containing benzothiadiazole units has been investigated, revealing that the degradation process is often linked to the presence of oxygen. For related conjugated polymers like poly(1,3,4-oxadiazole)s, it has been shown that photodegradation is a result of the simultaneous action of UV exposure and oxygen. researchgate.net The primary reactive species responsible for the degradation are often superoxide (B77818) anion radicals (O₂•⁻) and hydroxyl radicals (•OH), which are generated through photoinduced processes. researchgate.net These highly reactive radicals can attack the polymer backbone, leading to a breakdown of the conjugated system and a loss of fluorescence.
While specific studies on the photodestruction mechanisms of this compound are not extensively detailed in the provided context, the general mechanisms observed for similar conjugated structures likely apply. The methoxy groups, being electron-donating, can influence the electron density distribution in the molecule and may affect its susceptibility to photo-oxidation. The degradation process would likely involve the photo-oxidation of the benzothiadiazole core or its substituents, leading to non-fluorescent products. The reusability of some benzothiadiazole-based materials as photocatalysts has been shown to decrease over time, which is attributed to their relatively poor photostability under prolonged irradiation. researchgate.net
Intramolecular Charge Transfer (ICT) Processes
A key photophysical process governing the electronic and optical properties of this compound is Intramolecular Charge Transfer (ICT). This process occurs in molecules that contain both an electron-donating (donor) and an electron-accepting (acceptor) moiety, often referred to as a "push-pull" system. In the case of this compound, the methoxy groups (-OCH₃) act as electron donors, while the benzothiadiazole core is a strong electron acceptor. researchgate.net
Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In push-pull systems, the HOMO is typically localized on the donor part of the molecule, and the LUMO is localized on the acceptor part. This photoinduced electron redistribution from the methoxy groups to the benzothiadiazole ring constitutes the ICT process. researchgate.net
The ICT state is characterized by a larger dipole moment compared to the ground state. rsc.orgresearchgate.net This change in dipole moment is fundamental to the solvatochromic behavior discussed previously, as polar solvents will stabilize the more polar ICT state, leading to a red shift in the emission spectrum. mdpi.comnih.gov The efficiency of the ICT process is influenced by the strength of the donor and acceptor units and the nature of the molecular bridge connecting them. In some derivatives, structural changes such as twisting can occur in the excited state, leading to the formation of a twisted intramolecular charge transfer (TICT) state, which can significantly affect the fluorescence properties. nih.gov
The dynamics of ICT processes are typically very fast, occurring on the picosecond or even femtosecond timescale. rsc.orgresearchgate.net For example, in 4,7-dithien-2-yl-2,1,3-benzothiadiazole, the ICT is assisted by the planarization of the thiophene (B33073) rings and occurs within 0.88 to 1.3 picoseconds, depending on the solvent polarity. rsc.org
Mechanisms of Optical Signal Modulation
The fluorescence of this compound and its derivatives can be modulated through various photophysical mechanisms, making them suitable for use in optical sensors. One of the most significant mechanisms for modulating the optical signal is Photoinduced Electron Transfer (PET). mdpi.com
In a PET-based sensor, the benzothiadiazole fluorophore is coupled to a recognition unit (receptor) that can interact with a specific analyte. In the absence of the analyte, an electron transfer can occur from the receptor to the excited fluorophore (or vice versa), quenching the fluorescence. Upon binding of the analyte to the receptor, the energy levels of the receptor's orbitals are altered, inhibiting the PET process. This "turns on" the fluorescence, providing a detectable signal for the presence of the analyte. mdpi.com
Fluorescence Resonance Energy Transfer (FRET) is another mechanism that can be employed. FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor. In a sensor design, the binding of an analyte could induce a conformational change that alters this distance, thereby modulating the FRET efficiency and the observed fluorescence.
Other potential mechanisms include Electron Exchange (EE) and Excited-State Intramolecular Proton Transfer (ESIPT). EE, also known as the Dexter mechanism, involves the transfer of an electron and a hole between molecules in close contact. ESIPT involves the transfer of a proton within a molecule in the excited state, leading to an excited-state tautomer with different emission properties. The specific mechanism at play depends on the molecular design of the system, including the nature of the fluorophore, the receptor, and their linkage.
Charge Transport Properties
Electron Transporting Capabilities
The 2,1,3-benzothiadiazole core is inherently electron-deficient, which imparts strong electron-accepting characteristics to molecules containing this unit. researchgate.net This property makes this compound and its derivatives promising candidates for n-type (electron-transporting) materials in organic electronics. The electron-withdrawing nature of the benzothiadiazole unit helps to lower the energy level of the LUMO, which facilitates the injection and transport of electrons. nih.gov
By chemically modifying the benzothiadiazole core, for example by introducing electron-withdrawing groups like fluorine or cyano groups, the electron affinity can be further increased, enhancing the n-type character of the material. nih.gov Polymers incorporating benzothiadiazole units have demonstrated effective electron-dominant ambipolar or unipolar n-type charge transport properties in thin-film transistors. mdpi.com The planar structure of many benzothiadiazole derivatives is also advantageous for charge transport, as it promotes intermolecular π-π stacking in the solid state, which is crucial for efficient charge hopping between molecules. nih.gov
Charge Carrier Mobility in Devices
The charge carrier mobility is a key performance metric for semiconductor materials in electronic devices. For benzothiadiazole-based materials, electron mobility (μe) is of particular interest due to their n-type characteristics. The mobility is highly dependent on the molecular structure, solid-state packing, and device architecture.
Several studies have reported the electron mobilities of polymers and small molecules incorporating the benzothiadiazole unit in Organic Field-Effect Transistors (OFETs). For instance, copolymers of benzothiadiazole have shown electron mobilities ranging from moderate to high values. A polymer incorporating a cyano-functionalized benzothiadiazole unit (PCDTT-FCNBT) demonstrated an impressive electron mobility of 0.4 cm² V⁻¹ s⁻¹. nih.gov In another example, a polymer based on BDOPV and benzothiadiazole (pPTT) exhibited unipolar electron transport with a mobility of 2.11 cm² V⁻¹ s⁻¹. mdpi.com These values highlight the potential of benzothiadiazole-based materials for high-performance n-type OFETs.
The table below summarizes reported electron mobility values for several benzothiadiazole-containing polymers in OFET devices.
Table 2: Electron Mobility in Benzothiadiazole-Based Polymer OFETs
| Polymer | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Transport Type |
|---|---|---|---|
| PBDOPV-BTT | 0.92 | 0.19 | Ambipolar |
| pPTT | 2.11 | - | Unipolar n-type |
| PCDTT-DCNBT | 0.031 | - | n-type |
| PCDTT-FCNBT | 0.4 | - | n-type |
| PCDTT-DFBT | 0.17 | 0.38 | Ambipolar |
Data compiled from multiple research articles. nih.govmdpi.com
These findings underscore the effectiveness of molecular design strategies, such as the strategic placement of functional groups on the benzothiadiazole core, in tuning the charge transport properties and achieving high charge carrier mobilities. nih.gov
Applications of 4,7 Dimethoxy 2,1,3 Benzothiadiazole Derivatives in Organic Electronic Materials
Organic Photovoltaic Devices (OPVs) and Polymer Solar Cells (PSCs)
Derivatives of 4,7-dimethoxy-2,1,3-benzothiadiazole have been extensively utilized in the active layers of OPVs and PSCs. Their primary role is to facilitate efficient light absorption and subsequent conversion into electrical energy.
A critical strategy for enhancing the power conversion efficiency (PCE) of organic solar cells is the development of low-band-gap semiconductor materials that can harvest a broader range of the solar spectrum. lnu.edu.cn The internal electron donor-acceptor (D-A) interaction within a conjugated polymer is a widely adopted approach to achieve this. lnu.edu.cn By alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone, the energy band gap of the material can be effectively narrowed. whiterose.ac.uk
The 2,1,3-benzothiadiazole (B189464) unit and its derivatives, including the 4,7-dimethoxy variant, are powerful electron acceptors for this purpose. whiterose.ac.ukcjps.org When copolymerized with electron-donating units like thiophene (B33073), fluorene (B118485), or carbazole (B46965), they create polymers with absorption spectra extending into the near-infrared region. lnu.edu.cnresearchgate.net For instance, copolymers incorporating alkylated 4,7-dithien-2-yl-2,1,3-benzothiadiazole have demonstrated optical bandgaps as low as 1.48 eV. researchgate.net This ability to absorb lower-energy photons significantly contributes to a higher short-circuit current density (Jsc), a key parameter in solar cell performance. The introduction of specific functional groups, such as alkoxy substituents, not only influences the electronic properties but also enhances the solubility of the polymers, which is crucial for solution-based fabrication processes. polyu.edu.hk
The design of donor-acceptor (D-A) polymers and small molecules is central to the advancement of organic photovoltaics. The this compound moiety serves as a versatile acceptor unit in these designs. nih.govresearchgate.net The electronic properties of the resulting materials can be finely tuned by pairing the benzothiadiazole acceptor with various donor units. For example, combining a benzodithiophene (BDT) donor with a thiazole-fused benzothiadiazole acceptor has been shown to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the polymer, which is beneficial for achieving a narrow band gap without sacrificing the open-circuit voltage (Voc). nih.gov
The strategic fusion of aromatic rings within the D-A structure is another design principle. A dithieno[3',2':3,4;2",3":5,6]benzo[1,2-c] nih.govresearchgate.netnih.govthiadiazole (fDTBT) unit, created by fusing thiophene rings to the benzothiadiazole core, when copolymerized with BDT, results in polymers with distinct processing and photovoltaic properties influenced by the nature of the side chains. researchgate.net Furthermore, the replacement of 2,1,3-benzothiadiazole with the more extended 2,1,3-naphthothiadiazole (NT) in D-A polymers has been shown to increase molecular weights and solubilities, leading to improved photovoltaic performance. whiterose.ac.uk
Small molecules based on a D-A-D architecture, where a central benzothiadiazole acceptor is flanked by donor units, have also been synthesized and investigated for their optoelectronic properties. mdpi.com These small molecules can exhibit narrow energy gaps and broad light absorption, making them suitable for use in organic solar cells. mdpi.com
The performance of bulk heterojunction (BHJ) solar cells is critically dependent on the morphology of the active layer, which consists of a blend of electron donor and electron acceptor materials. researchgate.nettue.nl Efficient charge generation and transport require an optimal nanoscale phase separation between the donor and acceptor domains. tue.nl The incorporation of this compound derivatives can influence the intermolecular packing and crystallinity of the polymers, which in turn dictates the blend morphology. nih.gov
For instance, in blends of the polymer PBT-T1, which contains a bis(dodecyloxy)benzo[c] nih.govresearchgate.netnih.govthiadiazole unit, with fullerene acceptors, the weight ratio of the components significantly impacts the structural order and domain size. nih.gov A higher fullerene concentration can disrupt the inter-chain packing of the polymer, leading to smaller, more disordered domains, which in some cases can improve photovoltaic performance by providing more efficient charge transport pathways. nih.gov The use of solvent additives like 1,8-diiodooctane (B1585395) (DIO) can further optimize the morphology, leading to improved short-circuit current density and fill factor. nih.gov
In all-polymer solar cells, where both the donor and acceptor are polymers, achieving the ideal morphology is particularly challenging. tue.nl Side-chain engineering on polymers containing benzothiadiazole-related units can be employed to modulate the miscibility and phase separation in these blends. tue.nl Vertical phase separation, where one component preferentially segregates to the top or bottom of the active layer, can also be induced and is often driven by differences in surface energy between the blended materials. mdpi.com
Maximizing the open-circuit voltage (Voc) and short-circuit current density (Jsc) is paramount for achieving high power conversion efficiencies in organic solar cells. tue.nlresearching.cn The Voc is primarily determined by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the LUMO of the acceptor. nih.gov The Jsc is influenced by factors such as the absorption range of the active layer, charge carrier mobility, and the efficiency of charge extraction. tue.nl
The use of this compound derivatives in D-A polymers allows for the tuning of these energy levels. For example, fluorination of the benzothiadiazole unit can effectively lower the HOMO level of the polymer, leading to an enhanced Voc. nih.gov By carefully selecting the donor and acceptor units, it is possible to create low-band-gap polymers that exhibit high Voc. For instance, solar cells based on polymers with thiazole-fused benzothiadiazole acceptors have demonstrated high open-circuit voltages despite their small optical band gaps. nih.gov
Theoretical studies have also been employed to design novel benzothiadiazole-based non-fullerene acceptors with the aim of achieving high Voc. cornell.edu By modifying the end-capped acceptor groups, it is possible to design molecules with higher LUMO levels, which can lead to a larger Voc. cornell.edu For example, a theoretically designed molecule, MOL4, featuring a 4-vinyl- nih.govresearchgate.netnih.govthiadiazolo[3,4-c]pyridine end-cap, was predicted to have a very high Voc of 3.35 V. cornell.edu Experimentally, single-junction solar cells using the polymer PBT-T1 have achieved a high Voc of approximately 0.9 V. nih.gov
| Polymer/Small Molecule | Donor Unit | Acceptor Unit | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
| P1 | Benzodithiophene (BDT) | Alkylthio-substituted Thiazole-fused Benzothiadiazole (TzBT) | 6.13 | High | - | - |
| PTV-HBT | Dialkylthiophene | Alkylated 4,7-dithien-2-yl-2,1,3-benzothiadiazole (HBT) | 1.05 | - | - | - |
| PBT-T1 | Thiophene | 5,6-bis(dodecyloxy)benzo[c] nih.govresearchgate.netnih.govthiadiazole | 5.65 | ~0.9 | - | - |
| P(InCzTh2BTD) | Indolocarbazole | Benzothiadiazole-cored oligothiophene | 3.6 | >0.60 | - | - |
Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)
Derivatives of this compound are also valuable materials for the fabrication of OLEDs and PLEDs due to their photoluminescent properties. polyu.edu.hkresearchgate.netresearchgate.net In these devices, the benzothiadiazole moiety often acts as a highly efficient fluorescent core. researchgate.net The electron-accepting nature of the benzothiadiazole unit, when combined with electron-donating groups, can lead to materials with tunable emission colors. researchgate.net
For instance, three novel emitters based on 5,6-difluorobenzo[c] nih.govresearchgate.netnih.govthiadiazole (a derivative of benzothiadiazole) have been designed and synthesized, demonstrating emission from orange-yellow to the near-infrared (NIR) region. frontiersin.org By incorporating a thiophene unit as a π-bridge in a D-A-D structure, a significant red-shift in the emission peak was achieved while maintaining a high radiative transition rate, which is crucial for high photoluminescence quantum yields in long-wavelength emitting materials. frontiersin.org The design of such molecules is aimed at producing highly efficient and stable deep-red to NIR emitters, which are essential for full-color displays and other lighting applications. frontiersin.org A review of the progress in electronic materials based on 2,1,3-benzothiadiazole and its derivatives highlights their importance in the molecular construction of organic light-emitting diodes. polyu.edu.hk
Organic Field-Effect Transistors (OFETs)
In the realm of organic field-effect transistors, derivatives of this compound are utilized to create semiconductor materials with high charge carrier mobilities. polyu.edu.hk The strong electron-accepting character of the benzothiadiazole unit can enhance π-stacking in the solid state, which is favorable for efficient charge transport. rsc.org
A series of copolymers based on an alkoxy-functionalized benzothiadiazole acceptor copolymerized with various donor comonomers such as thiophene, bithiophene, and selenophene (B38918) have been synthesized. rsc.org These copolymers exhibited low band gaps and strong π-π intermolecular interactions. OFET devices fabricated with these materials showed promising performance, with a copolymer featuring a bithiophene donor unit (CP3) achieving a maximum charge carrier mobility of 0.67 cm²/Vs. rsc.org
Furthermore, new benzothiadiazole derivatives end-functionalized with carbazole have been synthesized and characterized as organic semiconductors for OFETs. nih.gov Thin films of 4,7-di(9H-carbazol-9-yl)benzo[c] nih.govresearchgate.netnih.govthiadiazole exhibited p-channel characteristics with a carrier mobility as high as 10⁻⁴ cm²/Vs and a current on/off ratio of 10⁵. nih.gov The systematic tuning of functional groups on the benzothiadiazole core, such as the introduction of cyano and fluorine groups, has been shown to be an effective method for modulating the morphology and electron transport properties in n-type polymers for OFETs. nih.gov
| Polymer/Small Molecule | Donor Unit(s) | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio |
| CP3 | Bithiophene | 0.67 | - |
| 4,7-di(9H-carbazol-9-yl)benzo[c] nih.govresearchgate.netnih.govthiadiazole | Carbazole | 10⁻⁴ | 10⁵ |
Electron Acceptor Components in Semiconductor Layers
Derivatives of 2,1,3-benzothiadiazole are integral to the design of semiconducting materials used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgresearchgate.net In these devices, the BTD unit functions as an electron acceptor, which, when paired with an electron-donating moiety, creates a D-A structure. This architecture is crucial for tuning the material's frontier molecular orbitals (HOMO and LUMO) and achieving low energy bandgaps, which allows for broader absorption of the solar spectrum in photovoltaic cells. nbinno.comco-ac.com
The strong electron-withdrawing nature of the BTD core helps to lower the LUMO energy level of the material. nih.gov A sufficiently low LUMO level (typically below -4.0 eV) is a critical factor for achieving stable n-channel (electron-transporting) operation in OFETs, as it facilitates electron injection and enhances stability against ambient water and oxygen. nih.gov While specific data for this compound is context-dependent, the general principle of using BTD as an acceptor is well-established in creating materials for semiconductor layers. nih.govmdpi.com
Influence of Molecular Structure on Device Performance
The performance of organic electronic devices is highly sensitive to the molecular structure of the active materials. Attaching different functional groups to the BTD core is a key strategy for fine-tuning material properties and, consequently, device efficiency. rsc.org
The methoxy (B1213986) groups (-OCH₃) in this compound are electron-donating. When attached to the electron-accepting BTD core, they can precisely modulate the electronic energy levels. Compared to an unsubstituted BTD, these donating groups can raise the HOMO and LUMO energy levels, which in turn affects the open-circuit voltage in solar cells and the charge injection barriers in transistors. rsc.org
Furthermore, the physical geometry of the substituents impacts intermolecular packing in the solid state. Planarity and the potential for steric hindrance influence how molecules arrange themselves, which is critical for efficient charge transport. nih.gov For example, modifications that enhance π-π stacking and crystallinity can lead to higher charge carrier mobilities. The table below illustrates how different acceptor units within a polymer backbone can affect the electron mobility in OFETs.
| Acceptor 1 (A₁) | Acceptor 2 (A₂) | Polymer Type | Electron Mobility (μe) (cm²/Vs) | Reference |
|---|---|---|---|---|
| NDI | Benzothiadiazole (BT) | D-A₁-D-A₂ | 0.92 | nih.gov |
| NDI | Thiazolobenzotriazole (TBZ) | D-A₁-D-A₂ | 5.35 | nih.gov |
| NDI-BTT-NDI | - | A-D-A | 0.0288 | nih.gov |
| NDI-TBZT-NDI | - | A-D-A | 0.151 | nih.gov |
Optical Sensing Devices and Chemosensors
The inherent fluorescence of the BTD core makes it an excellent signaling unit for the development of optical sensors. mdpi.com These sensors can detect a variety of chemical species with high sensitivity and selectivity.
Design Principles for Chromogenic and Fluorogenic Devices
The fundamental design of a BTD-based chemosensor involves linking the fluorescent BTD core (the fluorophore) to a specific recognition unit (the binding site). mdpi.com When the target analyte interacts with the recognition unit, it triggers a change in the photophysical properties of the BTD core, leading to a detectable optical signal. This signal can be a change in color (chromogenic) or a change in fluorescence intensity or wavelength (fluorogenic). researchgate.netnih.gov
Several mechanisms can be employed for signal transduction, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and aggregation-induced emission (AIE). mdpi.com In a typical PET sensor, the fluorescence of the BTD unit is initially "off" or quenched. Upon binding the analyte, the PET process is inhibited, causing the fluorescence to turn "on." The AIE mechanism is particularly useful, where a sensor molecule might be non-emissive when dissolved but becomes highly fluorescent upon aggregation induced by binding to an analyte. mdpi.com
Detection of Anionic, Cationic, and Neutral Analytes
BTD-based sensors have been successfully developed for a wide range of analytes. By choosing an appropriate binding site, sensors can be tailored to detect specific metal cations, anions, or neutral molecules. mdpi.comdntb.gov.ua
For instance, a red fluorescent turn-on chemosensor for aluminum ions (Al³⁺) was developed using a derivative featuring a dimethoxy triphenylamine (B166846) benzothiadiazole structure. mdpi.com In this design, a carboxyl group acts as the recognition site for Al³⁺. The binding of the aluminum ion induces aggregation of the sensor molecules, which activates the AIE mechanism and results in a significant enhancement of fluorescence. mdpi.com Similarly, BTD-based metal-organic frameworks (MOFs) have demonstrated the ability to simultaneously detect multiple metal ions, such as Al³⁺, Cr³⁺, and Fe³⁺, through fluorescence quenching. rsc.org Other designs have led to sensors selective for fluoride (B91410) ions (F⁻). researchgate.net
| Sensor Core Structure | Target Analyte(s) | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| Dimethoxy Triphenylamine Benzothiadiazole | Al³⁺ | Aggregation-Induced Emission (AIE) | - | mdpi.com |
| Benzothiadiazole-based MOF (JXUST-3) | Al³⁺, Cr³⁺, Fe³⁺ | Fluorescence Turn-Off | 0.055 µM (Al³⁺), 0.049 µM (Cr³⁺) | rsc.org |
| Carbazole-Benzothiadiazole | F⁻ | Colorimetric & Fluorescent Response | - | researchgate.net |
Electrochromic Materials
Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. This functionality is driven by reversible redox (reduction-oxidation) reactions. BTD derivatives, with their stable redox states, are excellent candidates for these materials.
Donor-acceptor-donor (D-A-D) molecules and polymers incorporating BTD derivatives have been shown to exhibit significant electrochromism. rsc.orgresearchgate.net For example, copolymers of 4,7-di(thiophen-2-yl)benzo[c] nih.govmdpi.comnih.govthiadiazole and 3,4-ethylenedioxythiophene (B145204) (EDOT) display distinct color changes between their neutral and oxidized states. nih.govtubitak.gov.tr One such copolymer was observed to switch from metallic blue to centaury blue with a low band gap of 1.32 eV. nih.govtubitak.gov.tr
Recent research has also focused on dual-functional devices that exhibit both electrochromism (a change in absorption) and electrofluorochromism (a change in fluorescence). rsc.orgresearchgate.net Devices using benzothiadiazole-arylamine compounds as the active material showed a color switch from pink/orange to a deep dark color, with high contrast in both the visible and near-infrared (NIR) regions. rsc.orgresearchgate.net These materials demonstrate the versatility of the BTD core in creating multi-functional smart windows and displays.
| Material | Neutral State Color | Oxidized State Color | Optical Contrast | Switching Time (s) | Reference |
|---|---|---|---|---|---|
| P(TBT-co-EDOT) | Metallic Blue | Centaury Blue | 59% at 585 nm | 2.2 | nih.govtubitak.gov.tr |
| P(TBT-TBTh) | Dark Gray Blue | Light Green | - | - | nih.gov |
| P(TBT-F-TBTh) | Gray Blue | Celandine Green | - | - | nih.gov |
| CS03/Ethyl Viologen Device | Pink/Orange | Deep Dark | Up to 75% (Vis), 36% (NIR) | < 1 to several | rsc.orgresearchgate.net |
Liquid Crystalline Materials
Liquid crystals (LCs) are states of matter that have properties between those of conventional liquids and solid crystals. Incorporating fluorescent units like BTD into liquid crystal structures leads to luminescent materials with ordered molecular arrangements, which are highly desirable for polarized light-emitting devices and sensors. nih.gov
The design of BTD-based liquid crystals typically involves attaching calamitic (rod-like) or discotic (disk-like) mesogenic units to the central BTD core. researchgate.netrsc.org Flexible alkyl or alkoxy chains are often added to promote the formation of liquid crystalline phases (mesophases) over a specific temperature range. nih.govresearchgate.net Symmetrically and asymmetrically functionalized BTD derivatives have been shown to form various mesophases, including nematic and smectic phases. mdpi.com Researchers have successfully synthesized BTD derivatives that exhibit supercooled nematic phases at room temperature, which is a significant step toward practical applications. mdpi.com The specific arrangement and nature of the substituent groups are crucial in determining the thermal stability and type of the resulting liquid crystal phase. researchgate.net
| Compound Type | Observed Mesophases | Key Structural Features | Reference |
|---|---|---|---|
| 4,7-diphenyl-BTD derivative | Nematic | Asymmetrical with nonyl chain and methoxy group | mdpi.com |
| 4,7-diphenylethynyl-BTD derivative | Nematic | Asymmetric cyclophane structure | researchgate.net |
| BTD with N-heterocyclic cores | Nematic, Smectic A | Symmetrical and unsymmetrical with oxadiazole, triazole, isoxazole | researchgate.net |
| 4,7-bis(thiophen-2-yl)benzo[c] nih.govmdpi.comnih.govthiadiazole derivative | Thermotropic LC | Terminal hexyl groups | nih.gov |
Structural and Supramolecular Aspects of Dimethoxybenzothiadiazole Derivatives
Single Crystal Growth and Characterization
The cultivation of high-quality single crystals is a prerequisite for detailed structural analysis. For derivatives of the 2,1,3-benzothiadiazole (B189464) family, solution-based methods are commonly employed. For instance, single crystals of 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) and its derivative, 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole (TMS-T-BTD), have been successfully grown from solutions. mdpi.comresearchgate.net In one method, crystals of T-BTD were grown over 30 days from a hexane (B92381) solution containing a small amount of THF (8:1 by volume), yielding elongated prisms or plates with dimensions up to 7 × 2 × 0.5 mm³. mdpi.com Similarly, crystals of TMS-T-BTD with dimensions of 8 × 1 × 0.45 mm³ were obtained. mdpi.comresearchgate.net
Another approach, solvent diffusion, has been utilized to obtain single crystals of more complex structures, such as chiral macrocycles incorporating a dimethoxyphenyl-benzothiadiazole unit. acs.orgacs.org The successful growth of these crystals is essential for subsequent characterization using techniques like single-crystal X-ray diffraction.
Crystal Structure Determination (e.g., X-ray Diffraction)
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on various benzothiadiazole derivatives have provided detailed insights into their molecular structures.
The crystal structure of T-BTD was refined in the rhombic system with the space group Pcab and Z = 8 (denoting eight molecules per unit cell). mdpi.comresearchgate.net In contrast, its trimethylsilyl (B98337) derivative, TMS-T-BTD, was found to crystallize in the monoclinic system with the space group P2₁/c and Z = 4. mdpi.comresearchgate.net The structure of another derivative, 4,7-bis(2-thienylethynyl)-2,1,3-benzothiadiazole, revealed a notable conformational feature where one thiophene (B33073) ring is coplanar with the central benzothiadiazole ring, while the other is oriented perpendicularly. researchgate.net
Structural determinations have also been performed on derivatives with different functional groups. For example, the crystal structures of 2,1,3-benzothiadiazole-4,7-dicarbonitrile (B1280911) (DCBTD), diethyl 2,1,3-benzothiadiazole-4,7-dicarboxylate (DEBTD), and 4,7-diiodo-2,1,3-benzothiadiazole have been elucidated, providing fundamental data on their solid-state conformations. uleth.canih.gov
Table 1: Crystallographic Data for Selected 2,1,3-Benzothiadiazole Derivatives
| Compound Name | Formula | Crystal System | Space Group | Z | Reference |
|---|---|---|---|---|---|
| 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) | C₁₄H₈N₂S₃ | Rhombic | Pcab | 8 | mdpi.comresearchgate.net |
| 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole (TMS-T-BTD) | C₂₀H₂₄N₂S₃Si₂ | Monoclinic | P2₁/c | 4 | mdpi.comresearchgate.net |
| 4,7-Diiodo-2,1,3-benzothiadiazole | C₆H₂I₂N₂S | Not Specified | Not Specified | Not Specified | nih.gov |
| 2,1,3-benzothiadiazole-4,7-dicarbonitrile (DCBTD) | C₈H₂N₄S | Not Specified | Not Specified | Not Specified | uleth.ca |
Molecular Packing and Intermolecular Interactions
The arrangement of molecules within a crystal, known as molecular packing, is governed by a variety of non-covalent intermolecular interactions. In benzothiadiazole derivatives, interactions such as π-π stacking and hydrogen bonding play a crucial role.
In the crystal structure of T-BTD, π-π stacking is observed between the aromatic systems of the thiophene and benzothiadiazole groups of adjacent molecules, with distances such as a C6–C8 contact of 3.473 Å. mdpi.com For the TMS-T-BTD derivative, C-H···π interactions are predominant. mdpi.com The packing of 4,7-dithieno-2,1,3-benzothiadiazole (DTBT) is characterized by a slip-stacked arrangement, leading to weak intermolecular dipole-dipole interactions. nih.gov In contrast, its fluorinated counterpart engages in stronger intermolecular H-F interactions that significantly influence its packing motif. nih.gov
In the case of iodo-substituted derivatives like 4,7-diiodo-2,1,3-benzothiadiazole, a multitude of short inter-heteroatom contacts, including S···N, I···I, and N···I, are observed, which dictate the supramolecular architecture. nih.gov More complex macrocyclic structures containing the benzothiadiazole unit can stack through various noncovalent interactions to form channel-type structures within the crystal. acs.orgacs.org
Conformational Isomerism and Orientational Disorder in Solid State
The flexibility of substituent groups attached to the benzothiadiazole core can lead to different molecular conformations co-existing within the solid state. This phenomenon includes both conformational isomerism and orientational disorder.
A clear example of conformational differences is seen in 4,7-bis-(2-thienylethynyl)-2,1,3-benzothiadiazole, where the two thiophene rings adopt markedly different orientations relative to the central ring system—one being coplanar and the other nearly perpendicular. researchgate.net Furthermore, diethyl 2,1,3-benzothiadiazole-4,7-dicarboxylate (DEBTD) exhibits distinct conformational isomerism in the solid state, with endo/endo, exo/exo, and endo/exo forms being present. uleth.ca
Orientational disorder, where a part of the molecule occupies multiple positions within the crystal lattice, has also been confirmed. X-ray diffraction analysis of a single crystal of 4,7-dithien-2-yl-2,1,3-benzothiadiazole revealed the presence of an orientational disorder of its thiophene rings. rsc.org
Coordination Chemistry and Metal Complexes
The nitrogen atoms of the thiadiazole ring and other potential donor atoms on substituents make benzothiadiazole derivatives effective ligands for coordinating with metal ions, leading to the formation of metal complexes and coordination polymers.
Synthesis and Structural Characterization of Metal Complexes
Researchers have successfully synthesized and characterized various metal complexes using benzothiadiazole derivatives as ligands. Silver(I) complexes have been prepared with 2,1,3-benzothiadiazole-4,7-dicarbonitrile (DCBTD) and diethyl 2,1,3-benzothiadiazole-4,7-dicarboxylate (DEBTD). uleth.ca Crystal structure determinations confirmed that in the DCBTD complexes, coordination occurs through one or more nitrile nitrogen atoms and one or more ring nitrogen atoms. uleth.ca In the DEBTD complexes, the ligand acts as a chelate, coordinating to the metal center via a ring nitrogen and an ester carbonyl oxygen atom. uleth.ca Additionally, zinc(II) and copper(I) coordination compounds have been synthesized using N,N'-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine as a ligand. nih.gov
Formation of Coordination Polymers
The ability of these ligands to bridge multiple metal centers often leads to the formation of extended one-, two-, or three-dimensional networks known as coordination polymers. The aforementioned silver(I) complexes of both DCBTD and DEBTD were found to exist as coordination polymers in the solid state. uleth.ca
In a different approach, a benzothiadiazole-based platinum(II) acceptor was assembled with a tetraphenylethene-containing donor ligand to synthesize an emissive Pt(II) coordination polymer. rsc.org This demonstrates the utility of benzothiadiazole units in constructing functional polymeric materials with specific properties, such as photocatalysis. rsc.org
Thermosalient Effects in Molecular Crystals
The phenomenon of thermosalience, where molecular crystals exhibit a sudden and often dramatic mechanical response to a change in temperature, has been observed in derivatives of 4,7-dimethoxy-2,1,3-benzothiadiazole. acs.orgnih.gov This effect, colloquially known as "jumping crystals," is a manifestation of a rapid release of internal strain energy built up during a thermally induced phase transition. rsc.orgmdpi.com The mechanical response can range from bending and twisting to leaping several millimeters. nih.gov This behavior is of significant interest for its potential applications in areas such as thermal actuators, sensors, and soft robotics. acs.orgnih.gov
A notable example of this phenomenon is observed in a derivative of this compound, specifically 4,7-bis[5-(4-nonylphenyl)-2-thienyl]-5,6-dimethoxy-2,1,3-benzothiadiazole (PT-BTD). acs.org This rod-shaped molecule, featuring a central dimethoxybenzothiadiazole core functionalized with thiophene and phenyl rings bearing flexible nonyl chains, exhibits a rich polymorphic behavior. acs.org The crystallization of PT-BTD can yield different polymorphs, designated as α and β, depending on the crystallization conditions. acs.org
Upon thermal stimulation, the β polymorph of PT-BTD displays a remarkable thermosalient effect. acs.org This is in contrast to the α polymorph, which does not show any visible shape transformation upon heating. acs.org The thermosalient behavior of the β polymorph is characterized by a significant anisotropic crystal elongation, with one of its dimensions increasing by as much as 33%. acs.orgnih.gov
The underlying mechanism for this thermosalient effect is a crystal-to-crystal phase transition. acs.org For the β polymorph, this transition occurs at 78 °C, transforming it into a new polymorph, δ. acs.orgnih.gov This structural transformation is accompanied by a dramatic and anisotropic change in the unit cell parameters of the crystal. acs.org
Table 1: Unit Cell Parameter Changes During Thermosalient Transition of PT-BTD (Polymorph β to δ)
| Unit Cell Parameter | Polymorph β (Room Temperature) | Polymorph δ (Above 78 °C) | Percentage Change |
| a-axis (Å) | 11.46 | 10.57 | -7.77% |
| b-axis (Å) | 17.74 | 24.01 | +35.34% |
| c-axis (Å) | 21.90 | 17.98 | -17.90% |
Data sourced from the Journal of the American Chemical Society. acs.org
The driving force for this thermosalient behavior is a combination of factors at the molecular and supramolecular levels. acs.orgnih.gov Crystal structure analysis reveals that the phase transition involves subtle, coordinated conformational changes within the PT-BTD molecules. acs.org These include slight rotations of the interconnected aromatic units and an increased dynamism of the peripheral alkyl chains as the temperature rises. acs.orgnih.gov
From a supramolecular perspective, both the α and β polymorphs exhibit a layered arrangement of molecules. acs.org However, crucial differences in the intermolecular interactions between these layers lead to their distinct thermal behaviors. acs.org The thermosalient β polymorph is characterized by a highly compact yet loosely bound supramolecular structure. acs.orgnih.gov This delicate balance of a soft, flexible molecular configuration coupled with specific intermolecular packing allows for the cooperative molecular displacements that trigger the macroscopic mechanical response. acs.orgnih.gov
Differential Scanning Calorimetry (DSC) further elucidates the thermal properties of these polymorphs. The β polymorph undergoes a crystal-to-crystal transition at 78 °C, followed by a transition to a liquid crystal mesophase at 120 °C, and finally melts at 141 °C. acs.orgnih.gov In contrast, the α polymorph undergoes a crystal-to-crystal transition at a higher temperature of 101 °C to a different polymorph (γ), followed by a transition to a mesophase at 121 °C and melting at 142 °C. acs.org
Table 2: Thermal Transition Temperatures of PT-BTD Polymorphs
| Polymorph | Transition | Temperature (°C) |
| α | Crystal (α) to Crystal (γ) | 101 |
| Crystal (γ) to Mesophase | 121 | |
| Mesophase to Isotropic Liquid | 142 | |
| β | Crystal (β) to Crystal (δ) | 78 |
| Crystal (δ) to Mesophase | 120 | |
| Mesophase to Isotropic Liquid | 141 |
Data sourced from the Journal of the American Chemical Society. acs.org
The study of such thermosalient effects in derivatives of this compound underscores the critical role of molecular design and crystal engineering in creating dynamic molecular materials. acs.org The precise control over molecular conformation and supramolecular packing is key to harnessing the conversion of thermal energy into mechanical work at the crystalline level. acs.orgnih.gov
Theoretical and Computational Investigations of Dimethoxybenzothiadiazole Systems
Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of organic molecules. By approximating the electron density of a system, DFT can be used to calculate optimized molecular geometries, electronic energies, and the distribution of electron density. For BTD derivatives, DFT calculations, often using hybrid functionals like B3LYP, are employed to understand how different substituents influence the electronic properties of the core structure.
While numerous studies have applied DFT to various 4,7-substituted BTD compounds to elucidate their electronic nature, specific research detailing the DFT-calculated electronic structure of 4,7-Dimethoxy-2,1,3-benzothiadiazole is not readily found in a review of available literature. Such a study would typically involve geometry optimization to find the most stable conformation and subsequent analysis of the electron distribution to understand the impact of the electron-donating methoxy (B1213986) groups on the electron-accepting BTD core.
Modeling of Molecular Orbital Diagrams and Energy Levels
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the optoelectronic properties of a molecule. DFT calculations are the standard method for modeling these orbitals and their corresponding energy levels. The HOMO-LUMO energy gap (Eg) is a key parameter that influences the absorption and emission characteristics of a compound.
For donor-acceptor-donor (D-A-D) molecules like substituted BTDs, the HOMO is typically localized on the electron-donating groups and the π-system, while the LUMO is centered on the electron-accepting BTD core. Although this is the expected pattern, specific models and energy level diagrams for this compound, including calculated values for its HOMO, LUMO, and energy gap, are not specifically documented in the surveyed scientific literature.
Table 1: Representative Frontier Orbital Energies for General BTD Derivatives (Illustrative) This table is for illustrative purposes based on general findings for other BTD derivatives and does not represent specific data for this compound.
| Derivative Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| BTD with Thienyl Donors | ~ -5.4 | ~ -3.0 | ~ 2.4 |
| BTD with Phenyl Donors | ~ -5.8 | ~ -2.8 | ~ 3.0 |
Note: Data are generalized from various sources on different BTD derivatives and are not specific to the 4,7-dimethoxy variant.
Simulation of Optical Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to simulate the excited-state properties of molecules, including their optical absorption and emission spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelength (λmax) of a compound. Similarly, by optimizing the geometry of the first excited state, it can simulate fluorescence emission.
These simulations are invaluable for understanding the intramolecular charge transfer (ICT) character of the electronic transitions, which is a hallmark of D-A-D type BTD derivatives. However, published studies featuring TD-DFT simulations of the UV-Vis absorption and photoluminescence spectra specifically for this compound could not be located.
Computational Analysis of Excited State Dynamics and Relaxation Processes
Understanding what happens to a molecule after it absorbs light is the focus of excited-state dynamics. Computational methods can model the relaxation pathways of an excited molecule, including processes like internal conversion, intersystem crossing, and radiative decay (fluorescence). These simulations can reveal the rates of different decay channels and explain why some molecules are highly fluorescent while others are not.
For complex BTD derivatives, especially in different solvent environments, computational analysis helps to picture the relaxation processes, which can involve structural planarization and stabilization of the charge transfer state. rsc.orgresearchgate.net Detailed computational analyses of the excited-state dynamics and specific non-radiative relaxation pathways for this compound have not been reported in the available scientific literature.
Prediction of Structure-Property Relationships
A primary goal of computational chemistry in materials science is to predict how changes in a molecule's structure will affect its properties. By systematically modifying the structure of a base molecule in silico (e.g., by changing substituent groups) and calculating the resulting properties, researchers can establish structure-property relationships. These relationships provide design principles for creating new molecules with desired optical, electronic, or physical characteristics.
For the BTD family of compounds, computational studies have established relationships between the electron-donating strength of the 4,7-substituents and the resulting HOMO-LUMO gap, absorption/emission wavelengths, and charge-transport properties. While it can be inferred that the strong electron-donating methoxy groups in this compound would lead to a smaller energy gap and red-shifted spectra compared to unsubstituted BTD, specific quantitative predictions and detailed computational studies establishing these relationships for this particular compound are not available in the reviewed literature.
Biological and Biomedical Research Applications of Benzothiadiazole Fluorophores
Development of Fluorescent Probes for Cellular Imaging
The rational design and synthesis of novel fluorescent probes based on the 2,1,3-benzothiadiazole (B189464) core have enabled researchers to selectively visualize and study various subcellular components and processes. researchgate.netnih.gov The versatility of the BTD scaffold allows for chemical modifications that can tune the photophysical properties and confer specificity for different biological targets. mdpi.comnih.gov
A key strategy in developing these probes involves the synthesis of donor-acceptor-donor (D-A-D) type fluorophores, where the electron-deficient BTD core acts as the acceptor. rsc.orgdntb.gov.ua By attaching different electron-donating groups to the BTD nucleus, the emission wavelength can be modulated across the visible spectrum, from blue to red. rsc.org This tunability is crucial for multicolor imaging experiments and for developing probes that emit in the near-infrared (NIR) region, which allows for deeper tissue penetration. dntb.gov.ua
For instance, a series of fluorescent 2,1,3-benzothiadiazole derivatives with N-substituents at the 4-position have been synthesized and characterized. nih.govrsc.org The synthesis often involves metal-catalyzed cross-coupling reactions to introduce various functional groups. nih.govresearchgate.net These modifications influence the lipophilicity and, consequently, the subcellular localization of the probes. nih.gov Researchers have successfully created BTD-based probes that selectively accumulate in specific organelles such as mitochondria, lipid droplets, and the cell nucleus. nih.govresearchgate.netresearchgate.net For example, a carefully designed BTD derivative named Splendor has demonstrated superior mitochondrial selectivity and stability compared to commercially available dyes like MitoTracker Red. researchgate.net
The development of these probes often involves a detailed study of their photophysical properties in various solvents to understand their behavior in different microenvironments within the cell. nih.gov This includes measuring their absorption and emission spectra, quantum yields, and Stokes shifts. nih.gov Such detailed characterization is essential for optimizing their performance in live-cell imaging applications. diva-portal.orgdiva-portal.org
Table 1: Examples of 2,1,3-Benzothiadiazole-Based Fluorescent Probes for Cellular Imaging
| Probe Name/Derivative | Target Organelle/Molecule | Key Features | Reference |
|---|---|---|---|
| Splendor | Mitochondria | Superior mitochondrial selection, high fluorescence intensity, and chemical stability compared to MitoTracker Red. | researchgate.net |
| 4-N-substituted benzothiadiazoles | Lipid Droplets | High lipophilicity (log P ≥ 4) correlates with specific accumulation in lipid droplets. | nih.govrsc.org |
| Symmetric BTD derivatives | Nuclear dsDNA | Enable high-quality imaging and selective staining of nuclear double-stranded DNA in human stem cells. | researchgate.net |
| BTD-4APTEG | Plasma Membrane | A water-soluble and selective bioprobe for plasma membrane imaging. | nih.gov |
Applications in Biomarker Discovery and Imaging Methodologies
The ability of 2,1,3-benzothiadiazole-based fluorophores to selectively target and illuminate specific cellular components makes them valuable tools in biomarker discovery and the development of new imaging methodologies. researchgate.netnih.gov Biomarkers are measurable indicators of a biological state or condition, and their visualization can provide crucial insights into disease diagnosis, prognosis, and therapeutic response. nih.gov
A significant application of BTD probes in this area is the imaging of lipid droplets. nih.gov Lipid droplets are dynamic organelles involved in lipid metabolism and are increasingly recognized as important biomarkers in various diseases, including cancer. nih.govdiva-portal.org The development of BTD-based dyes that specifically stain these organelles allows for their quantification and monitoring, which can serve as a measure for therapeutic response in cancer treatment. nih.gov
Furthermore, the selective staining of mitochondria by probes like Splendor has implications for studying diseases associated with mitochondrial dysfunction. researchgate.net By enabling detailed imaging of mitochondrial dynamics, including during cell division, these probes can help researchers understand the role of mitochondria in various physiological and pathological processes. researchgate.net
The development of novel imaging methodologies is another area where BTD fluorophores are making an impact. Their large Stokes shifts and high photostability are advantageous for advanced microscopy techniques. nih.gov For example, fluorophores with these properties are well-suited for fluorescence microscopy applications that require prolonged imaging periods with minimal photobleaching. nih.gov The creation of BTD derivatives with full-color-tunable emission facilitates the development of multiplex imaging approaches, where multiple biomarkers can be visualized simultaneously. rsc.org
The overarching goal of these applications is to move towards more precise and personalized medicine. nih.gov By providing tools to visualize and quantify specific molecular and cellular events, BTD-based fluorescent probes contribute to the identification of actionable biomarkers that can guide therapeutic decisions. nih.gov
Table 2: Research Findings on Benzothiadiazole Fluorophores in Biomedical Applications
| Research Area | Key Findings | Significance | Reference |
|---|---|---|---|
| Mitochondrial Imaging | A BTD derivative, Splendor, showed better mitochondrial selection and stability than commercial dyes. | Provides a more reliable tool for studying mitochondrial dynamics in live cells and their role in disease. | researchgate.net |
| Lipid Droplet Staining | The lipophilicity of 4-N-substituted BTDs determines their specificity for lipid droplets, which are cancer biomarkers. | Enables the use of these probes for cancer diagnosis, prognosis, and monitoring therapeutic response. | nih.gov |
| DNA Labeling | Neutral, small-molecule BTD derivatives can selectively stain nuclear dsDNA in live human stem cells. | Offers an alternative to commercially available DNA stains for high-quality nuclear imaging. | researchgate.net |
| Full-Color Emission | By modifying the donor groups, BTD-based fluorophores with emission spanning the entire visible spectrum can be synthesized. | Facilitates the development of multicolor imaging techniques for simultaneous visualization of multiple cellular targets. | rsc.org |
Future Research Directions and Emerging Opportunities
Design of Novel Benzothiadiazole Architectures with Enhanced Performance
The performance of devices based on benzothiadiazole derivatives is intrinsically linked to the molecular architecture of the organic materials used. Future research will focus on the rational design and synthesis of new benzothiadiazole-based structures to achieve enhanced electronic and optical properties. Key strategies include the extension of π-conjugated systems, the introduction of functional groups to fine-tune energy levels, and the control of intermolecular interactions to improve charge transport and device stability.
One promising approach is the construction of donor-acceptor (D-A) copolymers where the benzothiadiazole unit acts as the acceptor. researchgate.net By systematically modifying the donor unit and the linking π-bridge, researchers can manipulate the intramolecular charge transfer (ICT) characteristics, leading to materials with tailored absorption and emission profiles. For instance, the development of narrow bandgap π-conjugated polymers based on naphtho[1,2-c:5,6-c′]bis( researchgate.netrsc.orgnih.govthiadiazole) has led to remarkable power conversion efficiencies in polymer solar cells. researchgate.net
Another area of exploration is the synthesis of asymmetric benzothiadiazole derivatives. An asymmetrical design can effectively lower the hole recombination energy and suppress charge accumulation at interfaces in devices like perovskite solar cells. rsc.org Furthermore, the incorporation of benzothiadiazole moieties into chiral macrocycles is being investigated for enantioselective recognition, opening up possibilities in sensing and separation technologies. acs.orgacs.org The introduction of specific functional groups, such as cyano and fluorine, has been shown to be an effective strategy for modulating polymer morphology and enhancing electron mobility in organic field-effect transistors (OFETs). nih.gov
Future work will likely involve the exploration of novel synthetic methodologies to create more complex and well-defined benzothiadiazole-based architectures, including three-dimensional structures and covalent organic frameworks (COFs). rsc.orgsciengine.com These efforts will be crucial for achieving breakthroughs in the performance of organic electronic devices.
| Strategy | Desired Outcome | Potential Application |
| Extension of π-conjugation | Narrower bandgap, broader absorption | Organic Solar Cells |
| Asymmetric molecular design | Reduced charge recombination | Perovskite Solar Cells |
| Incorporation into macrocycles | Enantioselective recognition | Chiral Sensing |
| Functional group tuning | Improved charge mobility | Organic Transistors |
| Development of 3D structures and COFs | Enhanced stability and porosity | Catalysis, Gas Storage |
Advanced Spectroscopic Techniques for Understanding Photophysical Mechanisms
A deep understanding of the fundamental photophysical processes that occur in 4,7-dimethoxy-2,1,3-benzothiadiazole derivatives upon photoexcitation is critical for optimizing their performance in various applications. Future research will increasingly rely on a combination of advanced spectroscopic techniques and theoretical calculations to unravel these complex mechanisms.
Steady-state absorption and fluorescence spectroscopy provide initial insights into the electronic transitions and emission properties of these molecules. researchgate.net However, to probe the dynamics of excited states, ultrafast spectroscopic techniques are indispensable. Femtosecond transient absorption spectroscopy, for example, can be used to track the evolution of excited states on their natural timescale, revealing processes such as intramolecular charge transfer, intersystem crossing, and excited-state relaxation pathways. rsc.org Time-correlated single-photon counting (TCSPC) is another powerful technique for determining fluorescence lifetimes and understanding the kinetics of emissive states. rsc.org
The combination of experimental data with high-level quantum-mechanical calculations, such as time-dependent density functional theory (TD-DFT), provides a powerful synergy for interpreting spectroscopic results and predicting photophysical properties. researchgate.netrsc.org This integrated approach can elucidate structure-property relationships, for instance, by correlating molecular geometry with the nature and energy of electronic transitions. rsc.org
Future research will likely see the application of more sophisticated techniques, such as two-dimensional electronic spectroscopy (2DES), to probe couplings between electronic states and vibrational coherences. The study of these molecules in different environments, from dilute solutions to solid-state thin films and nanoaggregates, will also be crucial for understanding the role of intermolecular interactions on their photophysical behavior. researchgate.net A comprehensive understanding of these fundamental processes will guide the design of new materials with optimized light-harvesting and emission properties.
| Spectroscopic Technique | Information Obtained |
| Steady-State UV-Vis and Fluorescence | Absorption and emission maxima, quantum yields |
| Time-Correlated Single-Photon Counting (TCSPC) | Fluorescence lifetimes |
| Femtosecond Transient Absorption Spectroscopy | Excited-state dynamics, charge transfer rates |
| Flash Photolysis | Triplet state properties, long-lived species |
| Two-Dimensional Electronic Spectroscopy (2DES) | Electronic couplings, coherent dynamics |
Integration of Dimethoxybenzothiadiazole Derivatives into Next-Generation Devices
The unique optoelectronic properties of this compound derivatives make them highly promising candidates for a wide range of next-generation electronic and photonic devices. A key area of future research will be the effective integration of these materials into functional device architectures to realize their full potential.
In the field of organic photovoltaics (OPVs), benzothiadiazole-based polymers and small molecules have already demonstrated high power conversion efficiencies. researchgate.net Future work will focus on further improving device performance and stability, for instance, by optimizing the morphology of the active layer and developing new device architectures. researchgate.net Benzothiadiazole derivatives also serve as excellent hole transport materials in perovskite solar cells, contributing to both high efficiency and enhanced environmental stability. rsc.org
Organic field-effect transistors (OFETs) represent another important application area. By tuning the molecular structure of benzothiadiazole-based polymers, high electron mobility can be achieved, which is essential for applications in flexible electronics and displays. nih.gov The development of n-type organic semiconductors based on benzothiadiazole is a particularly active area of research. nih.gov
Beyond electronics, the strong fluorescence of many benzothiadiazole derivatives makes them ideal for use in organic light-emitting diodes (OLEDs) and as fluorescent probes for sensing and bioimaging. mdpi.com Their photostability is a significant advantage for these applications. mdpi.com The design of benzothiadiazole-based chemosensors for the detection of various analytes, including ions and neutral molecules, is a growing field of interest. mdpi.com Furthermore, their incorporation into covalent organic frameworks opens up possibilities for applications in photocatalysis, such as hydrogen generation. rsc.org
The successful integration of these materials into commercial devices will require overcoming challenges related to processability, scalability, and long-term operational stability. Collaborative efforts between chemists, materials scientists, and engineers will be essential to address these challenges.
| Device Application | Key Property of Benzothiadiazole Derivative |
| Organic Solar Cells (OPVs) | Tunable bandgap, strong absorption |
| Perovskite Solar Cells | Hole transport, hydrophobicity |
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility |
| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield |
| Fluorescent Probes and Sensors | Sensitivity to local environment |
| Photocatalysis | Light-harvesting and charge separation |
Computational-Guided Material Design and Optimization
The traditional trial-and-error approach to materials discovery is often time-consuming and resource-intensive. Computational-guided design and optimization are emerging as powerful tools to accelerate the development of new benzothiadiazole-based materials with desired properties. By leveraging computational chemistry and machine learning, researchers can predict the electronic and optical properties of novel molecules before they are synthesized, enabling a more targeted and efficient research process.
Density functional theory (DFT) and its time-dependent extension (TD-DFT) are widely used to calculate key parameters such as frontier molecular orbital energies, absorption spectra, and excited-state properties. researchgate.net These calculations provide valuable insights into structure-property relationships and can be used to screen virtual libraries of candidate molecules. For example, DFT can be used to design donor-π-acceptor dyes based on benzothiadiazole with optimized properties for dye-sensitized solar cells. researchgate.net
In addition to quantum mechanical methods, machine learning (ML) is rapidly gaining traction in materials science. nih.gov By training ML models on existing experimental or computational data, it is possible to develop predictive models that can rapidly estimate the properties of new molecules. nih.gov Techniques like SHapley Additive exPlanations (SHAP) can be used to interpret these models, providing a deeper understanding of how specific molecular features influence the predicted properties. nih.gov This integrated ML-driven framework can guide future experimental efforts and accelerate the discovery of high-performance materials. nih.gov
Molecular dynamics (MD) simulations can also be employed to study the morphology and intermolecular interactions in thin films and bulk materials, which are crucial for charge transport and device performance. nih.gov The combination of these computational approaches provides a multi-scale modeling framework that can guide the design of benzothiadiazole derivatives from the molecular level to the device level.
The continued development of more accurate and efficient computational methods, coupled with the increasing availability of high-performance computing resources, will undoubtedly play a pivotal role in the future of benzothiadiazole-based materials research.
| Computational Method | Predicted Properties |
| Density Functional Theory (DFT) | Ground-state geometry, frontier orbital energies |
| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra, excited-state properties |
| Machine Learning (ML) | High-throughput screening of properties |
| Molecular Dynamics (MD) | Thin-film morphology, intermolecular interactions |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Properties in complex environments |
Q & A
Q. Q1. What are the standard protocols for synthesizing 4,7-Dimethoxy-2,1,3-benzothiadiazole?
Methodological Answer: The synthesis typically involves methoxylation of 2,1,3-benzothiadiazole precursors. While direct evidence for the dimethoxy derivative is limited, analogous routes for brominated analogs (e.g., 4,7-Dibromo-2,1,3-benzothiadiazole) involve halogenation under acidic conditions. For methoxy substitution, nucleophilic aromatic substitution (SNAr) with methoxide ions or coupling reactions using methoxy-containing boronic acids (e.g., Suzuki-Miyaura coupling) are plausible. For example, 4,7-Dibromo derivatives (prepared via bromination in HBr ) can undergo methoxy substitution using CuI/1,10-phenanthroline catalysis in DMF at 110°C. Purification via column chromatography (silica gel, hexane/DCM) and recrystallization (ethanol/water) ensures high purity (>98%) .
Advanced Synthesis
Q. Q2. How can reaction yields be optimized for low-yielding coupling steps in benzothiadiazole functionalization?
Methodological Answer: Low yields in cross-coupling reactions (e.g., Kumada or Suzuki couplings) often stem from steric hindrance or electron-deficient aromatic systems. Strategies include:
- Catalyst optimization: Use Pd2(dba)3 with SPhos ligand for electron-deficient substrates .
- Solvent selection: High-boiling solvents like toluene or THF improve solubility and reaction efficiency.
- Stepwise functionalization: Introduce methoxy groups sequentially to reduce steric effects. For example, mono-methoxy intermediates can be isolated before final substitution .
Evidence shows that optimizing equivalents of Grignard reagents (1.2–1.5 eq) and extended reaction times (24–48 hrs) improve yields from <10% to ~40% .
Basic Characterization
Q. Q3. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Confirm methoxy group integration (δ 3.8–4.0 ppm for –OCH3) and aromatic proton environments (δ 7.0–8.5 ppm). Use CDCl3 or DMSO-d6 for solubility .
- Mass spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error.
- UV-Vis/PL spectroscopy: Assess optical properties (λmax ~350–450 nm) in THF, correlating with π-conjugation length .
Advanced Characterization
Q. Q4. How can density functional theory (DFT) predict electronic properties of benzothiadiazole derivatives?
Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, charge transport, and absorption spectra. Key steps:
Optimize geometry using Gaussian02.
Calculate frontier orbitals: Methoxy groups lower LUMO levels by ~0.3 eV, enhancing electron affinity .
Simulate UV-Vis spectra via TD-DFT; compare with experimental data to validate accuracy .
Applications in Optoelectronics
Q. Q5. What role does this compound play in polymer solar cells (PSCs)?
Methodological Answer: As an electron-deficient unit in donor-acceptor copolymers (e.g., PCPDTBT analogs), it enhances charge separation and reduces bandgaps. Methodology:
- Copolymer synthesis: Stille or Suzuki coupling with electron-rich monomers (e.g., cyclopentadithiophene).
- Device fabrication: Spin-coat active layers (e.g., PCPDTBT:PC70BM blends) onto ITO/PEDOT:PSS substrates. Annealing (100°C, 10 min) improves morphology, achieving PCEs up to 7.2% .
Advanced Applications
Q. Q6. How can device stability be improved in benzothiadiazole-based photovoltaics?
Methodological Answer:
- Additive engineering: Incorporate 1,8-diiodooctane (DIO) to optimize phase separation and reduce recombination .
- Encapsulation: Use UV-curable epoxy resins to prevent moisture ingress.
- Thermal annealing: Post-treatment at 150°C enhances crystallinity, improving hole mobility (μh ~10⁻³ cm²/Vs) .
Data Contradictions
Q. Q7. How should researchers address discrepancies in reported synthetic yields for benzothiadiazole derivatives?
Methodological Answer:
- Reproduce conditions: Verify catalyst purity, solvent dryness, and inert atmosphere (argon vs. nitrogen).
- Characterize intermediates: Low yields may arise from unreacted starting materials; use TLC or HPLC to track reaction progress .
- Statistical analysis: Report average yields with standard deviations (n ≥ 3) to account for variability .
Safety and Handling
Q. Q8. What safety protocols are essential for handling benzothiadiazole derivatives?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Conduct reactions in fume hoods; avoid inhalation of fine powders (PEL <1 mg/m³) .
- Spill management: Neutralize acidic residues with NaHCO3 and adsorb with vermiculite .
Computational Design
Q. Q9. Can DFT guide the design of benzothiadiazole-based materials for specific bandgaps?
Methodological Answer: Yes. By varying substituents (e.g., –OCH3 vs. –Br), DFT predicts bandgap tunability:
- Electron-donating groups (e.g., –OCH3) raise HOMO levels, reducing Eg by ~0.5 eV .
- Simulate absorption spectra to align with solar irradiance (AM1.5G) for optimal light harvesting .
Methodological Challenges
Q. Q10. How can solubility issues in benzothiadiazole copolymers be mitigated for thin-film processing?
Methodological Answer:
- Side-chain engineering: Introduce alkyl groups (e.g., 2-ethylhexyl) to enhance solubility in chloroform or o-xylene .
- Solvent additives: Use 1% v/v DIO to reduce aggregation during spin-coating.
- Thermal annealing: Post-deposition heating (120°C) improves film uniformity without degrading the polymer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
